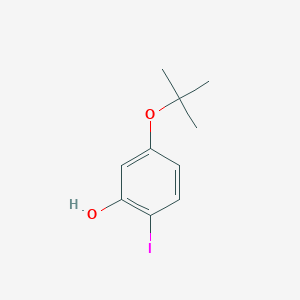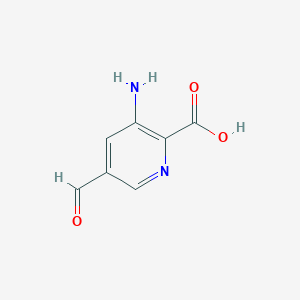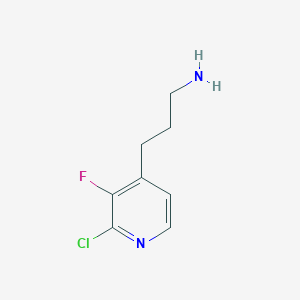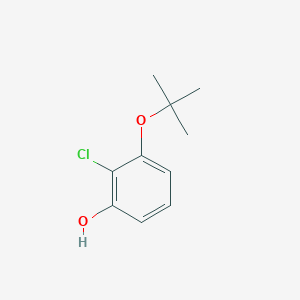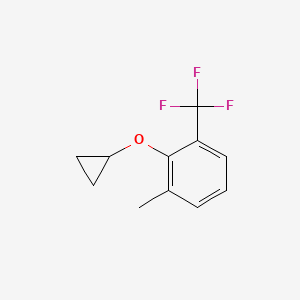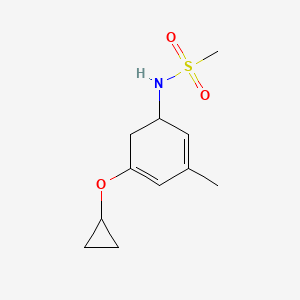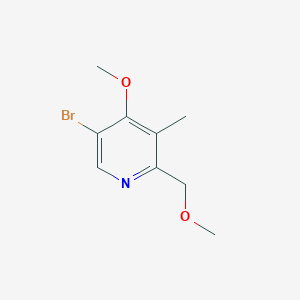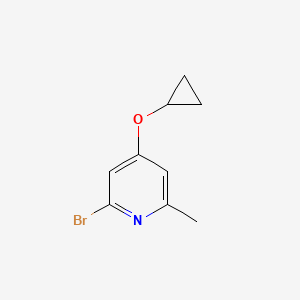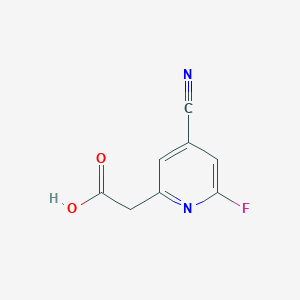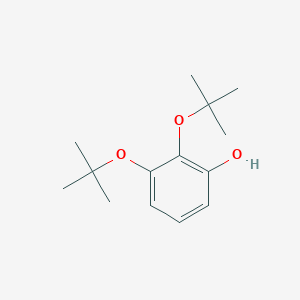
2,3-DI-Tert-butoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DI-Tert-butoxyphenol is an organic compound characterized by the presence of two tert-butoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Tert-butoxyphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phenol and tert-butyl alcohol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (e.g., 100-150°C) and solvent (e.g., toluene).
Procedure: The phenol is mixed with tert-butyl alcohol and the acid catalyst, and the mixture is heated under reflux. The reaction proceeds with the formation of this compound as the major product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-DI-Tert-butoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the phenol ring.
Scientific Research Applications
2,3-DI-Tert-butoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used as a stabilizer in polymers and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,3-DI-Tert-butoxyphenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative processes, thereby protecting cells from damage.
Cellular Pathways: The compound can modulate signaling pathways related to cell survival, apoptosis, and inflammation.
Comparison with Similar Compounds
2,3-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,4-Ditert-butylphenol: Known for its antioxidant properties and use in stabilizing polymers.
2,6-Ditert-butylphenol: Another antioxidant with applications in preventing oxidation in various materials.
2,4,6-Tri-tert-butylphenol: A compound with enhanced steric hindrance, making it more resistant to oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of antioxidant activity and potential therapeutic applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
ZCDQXQKNXJKPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


